molecular formula C10H10O2 B13141246 (E)-2-(Prop-1-en-1-yl)benzoic acid

(E)-2-(Prop-1-en-1-yl)benzoic acid

Cat. No.: B13141246
M. Wt: 162.18 g/mol
InChI Key: YXZLGTRFBVIZKK-GORDUTHDSA-N
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Description

(E)-2-(Prop-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C₁₀H₁₀O₂. It is a derivative of benzoic acid, where the carboxyl group is substituted with a prop-1-en-1-yl group in the (E) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Prop-1-en-1-yl)benzoic acid typically involves the reaction of benzoic acid with prop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reaction between benzoic acid derivatives and prop-1-en-1-yl halides. Continuous flow reactors and other advanced technologies may also be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Prop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-2-(Prop-1-en-1-yl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-(Prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anti-inflammatory applications, it may modulate signaling pathways involved in inflammation, such as the inhibition of cyclooxygenase (COX) enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(Prop-1-en-1-yl)benzoic acid is unique due to its (E) configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in different physical and chemical properties compared to its isomers and other similar compounds .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-[(E)-prop-1-enyl]benzoic acid

InChI

InChI=1S/C10H10O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H3,(H,11,12)/b5-2+

InChI Key

YXZLGTRFBVIZKK-GORDUTHDSA-N

Isomeric SMILES

C/C=C/C1=CC=CC=C1C(=O)O

Canonical SMILES

CC=CC1=CC=CC=C1C(=O)O

Origin of Product

United States

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